Fructose-6-phosphate

Catalog No.
S586422
CAS No.
643-13-0
M.F
C6H13O9P
M. Wt
260.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fructose-6-phosphate

CAS Number

643-13-0

Product Name

Fructose-6-phosphate

IUPAC Name

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1

InChI Key

GSXOAOHZAIYLCY-HSUXUTPPSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O

Solubility

911 mg/mL

Synonyms

fructose-6-phosphate, fructose-6-phosphate, (alpha-D)-isomer, fructose-6-phosphate, (beta-D)-isomer, fructose-6-phosphate, (D)-isomer, fructose-6-phosphate, 1-(14)C-labeled, (D)-isomer, fructose-6-phosphate, 2-(14)C-labeled, (D)-isomer, fructose-6-phosphate, barium (1:1) salt, (D)-isomer, fructose-6-phosphate, barium salt, (D)-isomer, fructose-6-phosphate, calcium salt, (D)-isomer, fructose-6-phosphate, disodium salt, (D)-isomer, fructose-6-phosphate, magnesium (1:1) salt, (D)-isomer, fructose-6-phosphate, sodium salt, fructose-6-phosphate, sodium salt, (D)-isomer

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O

Glycolysis:

  • Subheading: Fueling Cellular Processes
  • Description: F6P plays a central role in glycolysis, the primary pathway for cellular energy production. It is formed from glucose-6-phosphate by the enzyme phosphoglucoisomerase Source: [National Institutes of Health: )]. Subsequently, F6P is further phosphorylated to fructose-1,6-bisphosphate, a crucial step in the energy-harvesting process Source: [National Center for Biotechnology Information: )].

Pentose Phosphate Pathway:

  • Subheading: Generating Building Blocks for Biomolecules
  • Description: F6P can also be channeled into the pentose phosphate pathway, an alternative sugar metabolism route. This pathway generates ribose-5-phosphate, a vital precursor for nucleotides, which are essential components of RNA and DNA Source: [National Institutes of Health: )].

Regulation of Cellular Metabolism:

  • Subheading: Signaling and Control Mechanisms
  • Description: F6P levels play a significant role in regulating various cellular processes. It acts as a signaling molecule, influencing the activity of enzymes involved in carbohydrate metabolism, fatty acid synthesis, and other pathways Source: [National Center for Biotechnology Information: )].

Research on Diseases and Treatments:

  • Subheading: Understanding and Treating Health Conditions
  • Description: Research on F6P extends to its potential involvement in various diseases. Studies have explored its connection to cancer, diabetes, and other conditions. By understanding F6P's role in cellular metabolism and signaling, researchers aim to develop novel therapeutic strategies Source: [National Center for Biotechnology Information: )].

Fructose-6-phosphate is a crucial organic compound categorized as a hexose phosphate, derived from fructose through phosphorylation at the 6-hydroxy group. It plays a vital role in cellular metabolism, particularly within the glycolytic pathway, where it serves as an intermediary metabolite. The compound is predominantly found in its β-D-form in biological systems and is essential for various metabolic processes across different organisms, including bacteria, plants, and humans .

  • F6P serves as a critical intermediate in glycolysis, the primary pathway for cellular glucose breakdown and energy production [].
  • It acts as a regulatory point in the pathway. The enzyme phosphofructokinase-1 (PFK-1) regulates F6P conversion, ensuring sufficient energy production while preventing excessive breakdown of glucose [].
  • F6P also plays a role in other cellular processes. It can be used as a substrate for the synthesis of glycogen (stored energy) or nucleotides [].
  • F6P itself is not generally considered hazardous. However, as a biological molecule, it can potentially cause allergic reactions in some individuals with sensitivities.

  • Isomerization: It is produced from glucose-6-phosphate via the enzyme phosphoglucose isomerase. This reaction is a key step in glycolysis, allowing glucose to be converted into fructose-6-phosphate.
  • Phosphorylation: Fructose-6-phosphate can be further phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1, marking a critical regulatory point in glycolysis .
  • Conversion to Other Metabolites: Fructose-6-phosphate can also be converted into glucosamine-6-phosphate and L-glutamic acid in reactions catalyzed by specific enzymes such as glutamine-fructose-6-phosphate aminotransferase .

Fructose-6-phosphate plays a significant role in energy metabolism. It is involved in:

  • Glycolysis: As an intermediate, it is essential for the conversion of glucose to pyruvate, generating ATP and reduced nicotinamide adenine dinucleotide (NADH) as energy sources .
  • Regulation of Metabolism: It acts as a signaling molecule that influences various metabolic pathways, including gluconeogenesis and lipid synthesis. Its levels can affect insulin secretion and glucose sensing in pancreatic beta-cells .

Fructose-6-phosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate via phosphoglucose isomerase.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through chemical phosphorylation of fructose, although this method is less common compared to enzymatic pathways .
  • Biosynthetic Pathways: In some organisms, fructose-6-phosphate can be generated from glucosamine-6-phosphate through specific enzymatic reactions .

Fructose-6-phosphate has several applications in biochemistry and medicine:

  • Metabolic Studies: It serves as a model compound for studying glycolytic pathways and metabolic regulation.
  • Therapeutic Research: Understanding its role in insulin signaling and appetite regulation may lead to new treatments for metabolic disorders such as diabetes and obesity .

Research has shown that fructose-6-phosphate interacts with various enzymes and proteins:

  • Enzyme Regulation: It acts as a substrate for phosphofructokinase-1, which regulates the glycolytic pathway. Changes in its concentration can alter enzyme activity and influence metabolic fluxes .
  • Cell Signaling: Fructose-6-phosphate has been implicated in signaling pathways that regulate glucose metabolism and insulin sensitivity, highlighting its importance in maintaining metabolic homeostasis .

Fructose-6-phosphate shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Glucose-6-phosphateC₆H₁₃O₉PPrecursor to fructose-6-phosphate; involved in glycolysis.
Fructose-1,6-bisphosphateC₆H₁₄O₁₂P₂Direct product of fructose-6-phosphate; key regulator of glycolysis.
Glucosamine-6-phosphateC₆H₁₃O₉N₁PInvolved in amino sugar metabolism; can convert to fructose-6-phosphate.
Dihydroxyacetone phosphateC₃H₇O₆PAn intermediate in glycolysis; participates in energy production.

Uniqueness of Fructose-6-phosphate

Fructose-6-phosphate is unique due to its central role as an intermediary metabolite that links carbohydrate metabolism with energy production pathways. Its ability to regulate key enzymes makes it critical for maintaining cellular energy balance and metabolic flexibility.

Physical Description

Very soluble in water; [Merck Index]
Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

260.02971899 g/mol

Monoisotopic Mass

260.02971899 g/mol

Heavy Atom Count

16

UNII

2012QM764Y

Other CAS

6814-87-5
643-13-0

Wikipedia

Fructose_6-phosphate

General Manufacturing Information

D-Fructose, 6-(dihydrogen phosphate): INACTIVE

Dates

Modify: 2023-08-15

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